molecular formula C15H16BrNO2 B2698310 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797739-61-7

8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2698310
CAS No.: 1797739-61-7
M. Wt: 322.202
InChI Key: FYYFKTDWABMENF-UHFFFAOYSA-N
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Description

8-(2-Bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic intermediate based on the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of tropane alkaloids. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly for the synthesis and study of ligands that interact with monoamine neurotransmitter systems . The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a privileged structure in pharmacology, famously found in cocaine and numerous synthetic analogs developed as potent inhibitors of neurotransmitter transporters . The 2-bromo-5-methoxybenzoyl moiety incorporated at the nitrogen bridgehead of this molecule provides a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly employed to build diverse biaryl-containing libraries for structure-activity relationship (SAR) studies . Researchers can utilize this compound to develop novel ligands targeting the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical targets for understanding substance abuse and developing pharmacological treatments . The bicyclic framework can be synthesized and functionalized using advanced methods, including Brønsted acid-catalyzed [5+2] cycloadditions, to access these structurally complex systems in an enantiocontrolled manner . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-3-2-4-11(17)6-5-10/h2-3,7-11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYFKTDWABMENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the azabicyclic moiety:

    Functionalization of the phenyl ring: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like bromine and methanol.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the amination step.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the benzamide’s 2-position undergoes substitution under catalytic or thermal conditions:

  • Example: Reaction with amines (e.g., NH₃) in the presence of CuI or Pd catalysts forms 2-amino-5-methoxy derivatives .

  • Regioselectivity: The methoxy group at the 5-position directs electrophiles to the para position, but steric hindrance from the bicyclic system may alter reactivity .

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, Boronic AcidAryl-substituted benzamide60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, AmineN-Arylated derivatives50–65%

Amide Hydrolysis and Stability

The amide bond’s stability is influenced by the bicyclic system:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the amide to yield 2-bromo-5-methoxybenzoic acid and the bicyclic amine .

  • Twisted Amide Effects: The bicyclic scaffold induces non-planarity in the amide bond (ξ ≈ 3.5–5.8°), enhancing susceptibility to hydrolysis compared to planar amides .

Functionalization of the Bicyclic Amine

The tertiary amine in the azabicyclo[3.2.1]octane system undergoes alkylation or acylation:

  • Alkylation: Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts, modulating solubility and biological activity .

  • Acylation: Acetic anhydride acetylates the amine, though steric hindrance may reduce efficiency .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring for electrophilic reactions, though bromine’s deactivation limits reactivity:

  • Nitration (HNO₃/H₂SO₄): Occurs at the 4-position (relative to methoxy) but requires harsh conditions due to bromine’s electron-withdrawing effect .

Radical Reactions

Photochemical or thermal radical initiation enables functionalization:

  • Bromine Abstraction: Under UV light, bromine may be replaced by hydrogen or other radicals, though competing side reactions are common .

Complexation and Chelation

The amine and carbonyl groups coordinate to metals:

  • Pd(II) Complexes: Form stable chelates used in catalytic applications, though steric bulk may reduce efficacy .

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Formula: C15H16BrNO2
  • Molecular Weight: 320.20 g/mol
  • IUPAC Name: 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

The compound features a bicyclic structure that includes a brominated aromatic ring and a methoxy group, making it a versatile intermediate in organic synthesis.

Organic Synthesis

The unique structure of this compound allows it to serve as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enhances its utility in synthetic chemistry.

Reaction TypeDescription
Oxidation The presence of the methoxy group facilitates oxidation reactions, potentially leading to the formation of more complex structures.
Substitution The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of derivatives with diverse functionalities.

Recent studies have indicated that compounds related to azabicyclo structures exhibit significant biological activities, including antimicrobial and anticancer properties. The interactions of this compound with biological targets are under investigation.

Case Study: Antimicrobial Activity
A study evaluating similar azabicyclo compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Bacterial StrainMIC (μg/mL)Comparison Drug (Ciprofloxacin)
Staphylococcus aureus 12.56.25
Escherichia coli 2512.5

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Medicinal Chemistry

The structural features of this compound position it as a candidate for therapeutic applications, particularly in drug discovery for conditions involving neurotransmitter systems.

Mechanism of Action:
The compound is believed to interact with specific receptors or enzymes involved in neurological pathways, which may lead to therapeutic effects similar to those observed with other bicyclic compounds.

Mechanism of Action

The mechanism by which 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their pharmacological, synthetic, and functional differences.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent(s) Biological Activity Key Applications Reference
Target Compound 2-Bromo-5-methoxybenzoyl Nicotinic receptor modulation (assumed) Neuroimaging, CNS disorders
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl Not explicitly stated (safety profiled) Synthetic intermediate, safety studies
3β-Naphthamide derivatives 2-Naphthamide Antipathogenic properties Antimicrobial research
8-(Phenylmethyl)-3-boronate analog Phenylmethyl + dioxaborolane Suzuki coupling utility Drug fragment discovery
Exo-5-bromo-2,3-dimethoxybenzamide analog 5-Bromo-2,3-dimethoxybenzamide Unknown (structural similarity) Preclinical research

Structural Modifications and Pharmacological Implications

Substituent Effects on Receptor Binding
  • Target Compound vs. 8-Methyl Analog : The 2-bromo-5-methoxybenzoyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to the methyl group. This likely enhances nAChR binding affinity, as halogenated aromatics are common in CNS-targeting ligands .
  • Naphthamide Derivatives : The 2-naphthamide substituent (e.g., in ) replaces the benzoyl group with a larger aromatic system. This modification may shift activity toward antipathogenic pathways rather than neuromodulation .
Halogen and Methoxy Positioning
  • The target compound’s 2-bromo-5-methoxy configuration contrasts with the 5-bromo-2,3-dimethoxy substitution in . Positional isomerism can drastically alter receptor interactions; ortho-bromine may hinder rotation, enhancing binding specificity, while para-methoxy improves solubility .

Biological Activity

The compound 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H16BrN
Molecular Weight319.21 g/mol
CAS Registry Number182198-93-2
IUPAC NameThis compound

The structure includes a bicyclic framework with a bromine atom and a methoxy group, which are critical for its biological interactions.

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane moiety exhibit significant interactions with various receptors in the central nervous system (CNS). Notably, they have been studied for their potential as mu-opioid receptor antagonists , which are vital in pain management and addiction therapies . The specific substitutions on the azabicyclo structure enhance selectivity and potency against these receptors.

Antimicrobial Activity

In addition to CNS receptor interaction, derivatives of this compound have shown promising antimicrobial activity . For instance, studies on related azabicyclo compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bicyclic structure and substituents significantly influence the biological activity of these compounds. For example, the introduction of different halogens or functional groups can enhance receptor affinity and selectivity .

Summary of SAR Findings

Compound NameStructural FeaturesBiological Activity
4-Amino-5-chloro-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamideChlorine instead of BrominePotential opioid receptor antagonist
4-Amino-N-(8-(4-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamideDifferent fluorobenzyl groupOpioid receptor modulation
4-Amino-N-(8-(phenethyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamidePhenethyl substitutionVarying receptor affinities

Case Studies

  • Nematicidal Activity : A study investigated derivatives of 8-azabicyclo compounds against nematodes, showing a lethal rate of up to 75% at specific concentrations . This highlights the potential agricultural applications of these compounds.
  • Opioid Receptor Studies : In vitro tests have demonstrated that certain derivatives exhibit selective antagonism at kappa opioid receptors with IC50 values indicating significant potency . These findings suggest therapeutic potential in managing pain without the addictive properties associated with mu-opioid agonists.

Q & A

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or allylic CH-activation. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Allylic CH-activation of tropidine derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]oct-2-ene) with TiCl₄ or ZrCl₄ forms stable metal complexes, enabling further functionalization .

Q. How is the stereochemistry of the bicyclic scaffold characterized?

X-ray crystallography is the gold standard for resolving stereochemistry. For instance, the crystal structure of (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one was determined with R = 0.044, confirming bridgehead stereochemistry and substituent orientation . NMR analysis (¹H and ¹³C) is also critical for verifying diastereomeric ratios and regioselectivity .

Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

Derivatives interact with monoamine transporters (e.g., dopamine transporter, DAT; serotonin transporter, SERT) and enzymes like long-chain fatty acid elongase 6 (ELOVL6), suggesting potential applications in neurological and metabolic disorders .

Advanced Research Questions

Q. How do substituents on the 8-azabicyclo[3.2.1]octane scaffold influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorobenzyl or 4-chlorobenzyl) enhance binding affinity to DAT/SERT. For example, 8-(4-fluorobenzyl)-substituted derivatives exhibit IC₅₀ values <10 nM for DAT inhibition . Substitutions at the 3-position (e.g., diphenylmethoxyethylidenyl) modulate selectivity for ELOVL6 inhibition .

Table 1: SAR of Select Derivatives

CompoundSubstituent (R)DAT IC₅₀ (nM)ELOVL6 Inhibition (%)
22eCyclopropylmethyl8.262
21f4-Fluorobenzyl6.578
22fBis(4-fluorophenyl)methoxy12.485

Q. What methods enable enantioselective synthesis of this scaffold?

Asymmetric catalysis using chiral auxiliaries or organocatalysts achieves enantioselectivity. For example, kinetic resolution via enzymatic hydrolysis or transition-metal-catalyzed cycloadditions produces enantiomerically pure intermediates (>90% ee) .

Q. How can in vitro metabolic stability of these derivatives be optimized?

Introducing metabolically stable groups (e.g., tert-butyl esters or acetylpiperazinyl ethyl) reduces hepatic clearance. For instance, (1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one showed 93% yield and improved microsomal stability .

Q. What analytical techniques resolve contradictions in reported biological data?

Discrepancies in DAT/SERT binding affinities are addressed via standardized radioligand displacement assays (e.g., [³H]WIN35428 for DAT) and functional uptake assays in HEK293 cells . Cross-validation with computational docking (e.g., AutoDock Vina) clarifies steric and electronic interactions .

Methodological Guidance

Q. How to design a kinetic study for radical cyclization reactions?

Monitor reaction progress using in situ FTIR or HPLC to track intermediate formation. Optimize conditions (e.g., AIBN concentration, solvent polarity) to minimize side products. High diastereocontrol (>99%) is achievable in toluene at 80°C .

Q. What crystallization conditions yield high-quality X-ray diffraction data?

Slow evaporation of dichloromethane/methanol (1:1) at 2–8°C produces monoclinic crystals (space group P2₁/c) suitable for data collection. Use synchrotron radiation (λ = 0.71073 Å) for high-resolution structures .

Q. How to validate enantiomeric excess (ee) post-synthesis?

Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) eluent separates enantiomers. Compare retention times with racemic mixtures or use circular dichroism (CD) spectroscopy for absolute configuration .

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